Sodium chenodeoxycholate

Vue d'ensemble

Description

Sodium chenodeoxycholate is a bile salt that has been shown to accelerate colonic transit and improve bowel function .

Synthesis Analysis

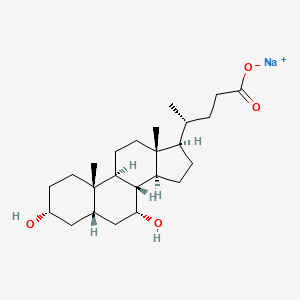

Chenodeoxycholic acid is synthesized in the liver from cholesterol via several enzymatic steps . It can be conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate .Molecular Structure Analysis

The molecular formula of Sodium chenodeoxycholate is C24H39NaO4 . It has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid .Chemical Reactions Analysis

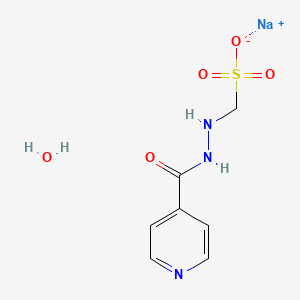

Sodium chenodeoxycholate has been used in studies to assess DNA repair response in the bacterium Escherichia coli and to investigate the physical and chemical factors influencing germination of Clostridium difficile spores .Physical And Chemical Properties Analysis

Sodium chenodeoxycholate has a molecular weight of 414.6 g/mol .Applications De Recherche Scientifique

Bile Acid Production

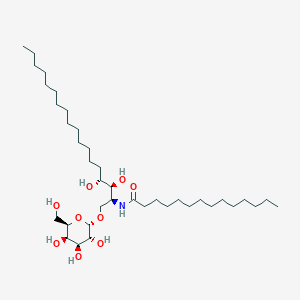

Sodium chenodeoxycholate is a bile acid generated in the liver from cholesterol . In liver cells, it is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts .

Gallstone Dissolution

Sodium chenodeoxycholate has been clinically used for the dissolution of gallbladder stones at doses ranging from 375 to 750 mg/day, with a success rate of 8 to 18% .

Treatment of Cerebrotendinous Xanthomatosis (CTX)

In 2017, Sodium chenodeoxycholate was approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene .

Inhibition of CYP27A1

Sodium chenodeoxycholate is a potent inhibitor of CYP27A1, and early initiation of its therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX resulting in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .

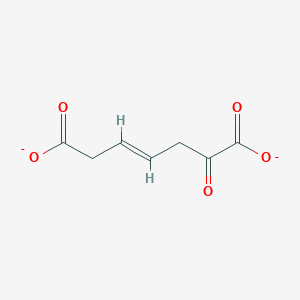

Suppression of HMG CoA Reductase Activity

Studies in CTX patients have also shown that Sodium chenodeoxycholate might suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG CoA) reductase in the liver .

Promotion of GLP-1 Release

Sodium chenodeoxycholate promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 .

DNA Repair Induction

Sodium chenodeoxycholate has been found to induce a DNA repair response in the bacterium Escherichia coli .

Mécanisme D'action

Target of Action

Sodium chenodeoxycholate, also known as chenodeoxycholic acid (CDCA), is a primary bile acid naturally found in the body . It primarily targets cholesterol in the liver and intestines . It also acts as the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) and a potent agonist for a G protein-coupled receptor, known as GPBAR1 (TGR5) .

Mode of Action

Sodium chenodeoxycholate works by dissolving the cholesterol that forms gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid, in an expanded bile acid pool . This action contributes to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones .

Biochemical Pathways

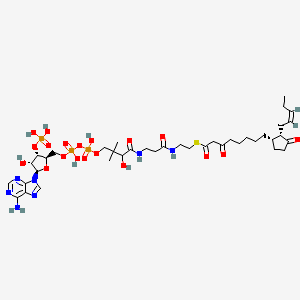

Sodium chenodeoxycholate affects several biochemical pathways. It is synthesized in the liver from cholesterol via several enzymatic steps . In the liver cells, it is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

Sodium chenodeoxycholate, like other bile acids, can be conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . Conjugation results in a lower pK a, which results in the conjugated bile acids being ionized at the usual pH in the intestine, and staying in the gastrointestinal tract until reaching the ileum to be reabsorbed . After absorption, they are taken up by the liver and resecreted, undergoing an enterohepatic circulation .

Result of Action

The primary result of sodium chenodeoxycholate’s action is the reduction of cholesterol levels in the bile, which helps gallstones that are made predominantly of cholesterol to dissolve . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Action Environment

The action of sodium chenodeoxycholate is influenced by various environmental factors. For instance, it has been shown to increase intracellular Ca 2+ in isolated rat hepatocyte couplets . It also induces a permeability transition in freshly isolated rat liver mitochondria . Furthermore, it is reabsorbed at a rate of 95% in the distal ileum, via a sodium-dependent process mediated by the apical sodium-dependent transporter (ASBT), expressed in the brush border of enterocytes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-OICFXQLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium chenodeoxycholate | |

CAS RN |

2646-38-0 | |

| Record name | Chenodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHENODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V4571KSKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)